![molecular formula C13H15NS B5863063 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione is a heterocyclic compound that has attracted the attention of many researchers due to its unique structure and potential applications. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mécanisme D'action
The mechanism of action of 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione in lab experiments include its unique structure, potential applications in drug development, and its fluorescent properties for imaging and sensing applications. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.
Orientations Futures
There are many potential future directions for research on 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development and imaging and sensing applications. Additionally, further studies on its toxicity and potential side effects are needed to determine its safety for human use.
In conclusion, this compound is a promising compound with unique properties and potential applications in various scientific fields. Its synthesis method has been optimized, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research. Further studies are needed to fully understand its potential applications and safety for human use.
Méthodes De Synthèse
The synthesis of 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione involves the reaction of 1,3-cyclopentanedione with aniline in the presence of sulfur and a catalyst. This method has been optimized to produce high yields of the compound and has been used by many researchers.
Applications De Recherche Scientifique
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. Additionally, it has been studied for its potential use as a fluorescent probe for imaging and sensing applications.
Propriétés
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c15-12-11-6-2-1-5-10(11)9-13(14-12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNUJDALDRBGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

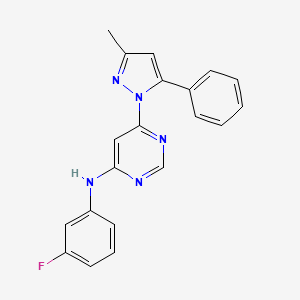

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
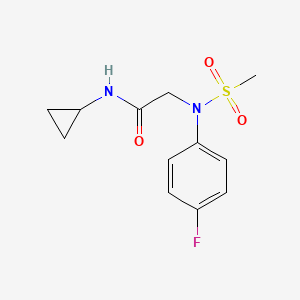
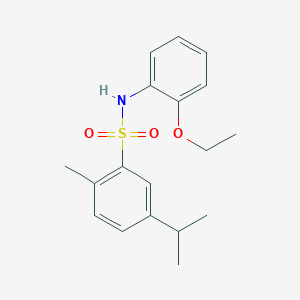
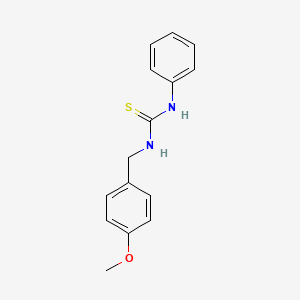

![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)
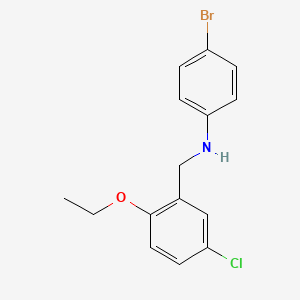
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

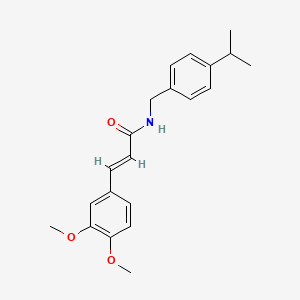

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)